2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide typically involves the following steps:
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Formation of the Benzofuran Ring: : The benzofuran ring can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate alkene under acidic conditions to form the benzofuran core.
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Introduction of the Chloroacetamide Group: : The chloroacetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be used to ensure consistent product quality and yield. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloroacetamide group in the compound is reactive towards nucleophiles, making it susceptible to substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
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Oxidation and Reduction: : The benzofuran ring can undergo oxidation to form benzofuranones or reduction to form dihydrobenzofurans. These reactions typically require specific catalysts and conditions.
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Hydrolysis: : The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted acetamides.
Oxidation: Formation of benzofuranones.
Reduction: Formation of dihydrobenzofurans.
Scientific Research Applications
2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. The benzofuran moiety is known for its bioactivity, which can be harnessed in drug development.
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Medicine: : Potential applications in the development of pharmaceuticals due to its structural similarity to other bioactive compounds. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
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Industry: : Used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The benzofuran ring may interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(benzofuran-5-ylmethyl)acetamide: Similar structure but lacks the methyl group on the benzofuran ring.
2-chloro-N-(2,3-dihydrobenzofuran-5-ylmethyl)acetamide: Similar structure but lacks the methyl group and has a fully saturated benzofuran ring.
Uniqueness
2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide is unique due to the presence of the methyl group on the benzofuran ring, which can influence its reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-4-10-5-9(2-3-11(10)16-8)7-14-12(15)6-13/h2-3,5,8H,4,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDXVKHGZLPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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